(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a sec-butyl group, a cyclopropylpyridinyl moiety, and a dihydrooxazole ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the sec-butyl group: This step often involves the use of a Grignard reagent or an organolithium compound to introduce the sec-butyl group at the desired position.
Attachment of the cyclopropylpyridinyl moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the cyclopropylpyridinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of chiral catalysts to ensure enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJIYWTAJPHGU-IINYFYTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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